molecular formula C8H8O5 B1352753 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid CAS No. 487-66-1

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Katalognummer B1352753
CAS-Nummer: 487-66-1
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: FWBJLYXRIRBVQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is a chemical compound with the molecular formula C8H8O5 . It is a white to almost white powder or crystal . It is also known as "2-(2-Carboxyethyl)-3-methylmaleic Anhydride" .


Synthesis Analysis

The synthesis of “2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is complex and requires a multi-step process . One possible method starts from 4-methylfuranone, and through a series of reaction steps, including oxidation, reduction, and esterification, the target product is obtained .


Molecular Structure Analysis

The molecular structure of “2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” is represented by the SMILES notation: CC1=C(CCC(O)=O)C(=O)OC1=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.15 g/mol . It has a predicted density of 1.408±0.06 g/cm3 . The melting point ranges from 97.0 to 101.0 °C , and the predicted boiling point is 391.0±25.0 °C .

Wissenschaftliche Forschungsanwendungen

Metabolic Implications and Diabetes Research

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite related to the chemical structure , has been identified as an endogenous compound with significant implications in diabetes research. Elevated serum levels of CMPF have been found in patients with gestational diabetes, impaired glucose tolerance, or type 2 diabetes mellitus, suggesting its role in impaired glucose tolerance and decreased glucose utilization. CMPF is believed to cause mitochondrial dysfunction, oxidative stress response, and dysregulation of transcription factors, leading to reduced insulin biosynthesis (Zhang, 2018).

Analytical Chemistry

In analytical chemistry, a method has been developed for the simultaneous quantification of indoxyl sulfate and CMPF in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This assay is significant for its potential to predict the activities of drug metabolizing enzymes and drug transporters in individual patients, showcasing the utility of CMPF and related compounds in therapeutic monitoring and pharmacokinetics (Oda et al., 2022).

Synthesis Methods

Research into efficient synthesis methods for derivatives of the compound includes a novel one-pot method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives. This process highlights the compound's relevance in organic synthesis and material science, providing a pathway for developing new materials and chemicals with potential applications in various industries (Mohammadizadeh, Saberi, & Taghavi, 2016).

Biocatalysis and Sustainable Chemistry

The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from derivatives of the compound has been explored as a sustainable approach to synthesizing bio-based polymers. This research is crucial for the development of green chemistry pathways for producing sustainable materials, showcasing the potential of these compounds in reducing reliance on petroleum-derived chemicals (Yuan et al., 2019).

Safety And Hazards

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautions include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and washing with plenty of water in case of skin contact . If eye irritation persists, medical advice or attention should be sought .

Zukünftige Richtungen

“2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid” can be used as a synthetic intermediate in the production of antimicrobial and antitumor drugs . Due to its unique structural features, it can also be used in other areas of organic synthesis .

Eigenschaften

IUPAC Name

3-(4-methyl-2,5-dioxofuran-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJLYXRIRBVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457909
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

CAS RN

487-66-1
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 2
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 3
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 4
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 5
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
Reactant of Route 6
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid

Citations

For This Compound
30
Citations
T Wang, Q Yin, H yang Huang, Z Wang, H Song… - Colloids and Surfaces B …, 2023 - Elsevier
Poor drug penetration in hypoxia area of solid tumor is a big challenge for intestinal tumor therapy and thus it is crucial to develop an effective strategy to overcome this challenge. …
Number of citations: 1 www.sciencedirect.com
Y Qian, J Mao, X Leng, L Zhu, X Rui, Z Jin… - Biomaterials …, 2022 - pubs.rsc.org
Immunological checkpoint inhibitors provide a revolutionary method for cancer treatment. However, due to low tumor mutations and insufficient infiltration of immune cells into the tumor …
Number of citations: 2 pubs.rsc.org
P Zheng, B Ding, R Shi, Z Jiang, W Xu, G Li… - Advanced …, 2021 - Wiley Online Library
Subcellular organelle‐targeted nanoformulations for cancer theranostics are receiving increasing attention owing to their benefits of precise drug delivery, maximized therapeutic index, …
Number of citations: 153 onlinelibrary.wiley.com
P Zheng, B Ding, Z Jiang, W Xu, G Li, J Ding… - Nano letters, 2021 - ACS Publications
Immunogenic cell death (ICD), a manner of tumor cell death that can trigger antitumor immune responses, has received extensive attention as a potential synergistic modality for cancer …
Number of citations: 182 pubs.acs.org
Z Su, Z Xiao, Y Wang, J Huang, Y An, X Wang, X Shuai - Small, 2020 - Wiley Online Library
Immune checkpoint blockade (ICB) is demonstrating great potential in cancer immunotherapy nowadays. Yet, the low response rate to ICB remains an urgent challenge for tumor …
Number of citations: 72 onlinelibrary.wiley.com
K Wang, M Jiang, J Zhou, Y Liu, Q Zong, Y Yuan - ACS nano, 2022 - ACS Publications
Hypoxia, a common feature of most solid tumors, causes severe tumor resistance to chemotherapy and immunotherapy. Herein, a tumor-acidity and bioorthogonal chemistry-mediated …
Number of citations: 34 pubs.acs.org
H Sui, Z Gao, J Guo, Y Wang, J Yuan, J Hao, S Dong… - Langmuir, 2019 - ACS Publications
We report the fabrication of polymer nanogels with a pH-responsive core and a pH-sheddable shell and investigate the pH-dependent cell association of the pH-responsive polymer …
Number of citations: 11 pubs.acs.org
L Han - 2016 - scholarship.rice.edu
Natural living organisms produce many natural compounds with diverse structures. They are one of the most productive sources of drug/bio-probe discovery and development, …
Number of citations: 0 scholarship.rice.edu
H Murata, S Carmali, SL Baker, K Matyjaszewski… - Nature …, 2018 - nature.com
Facile automated biomacromolecule synthesis is at the heart of blending synthetic and biologic worlds. Full access to abiotic/biotic synthetic diversity first occurred when chemistry was …
Number of citations: 37 www.nature.com
K Wang, M Jiang, J Zhou, Y Dong, Y Liu, Q Zong… - Journal of Controlled …, 2022 - Elsevier
Hypoxia-induced intratumoral heterogeneity poses a major challenge in tumor therapy due to the varying susceptibility to chemotherapy. Moreover, the spatial distribution patterns of …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.